2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride

描述

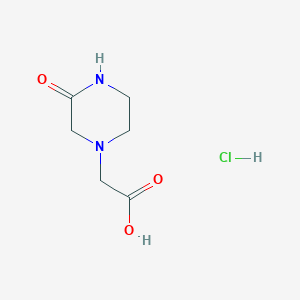

2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride is a heterocyclic compound featuring a six-membered piperazinone ring (with a ketone group at the 3-position) conjugated to an acetic acid moiety, forming a hydrochloride salt. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition and cytotoxic agent development . The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as evidenced by methodologies applied to related piperazinone derivatives .

属性

IUPAC Name |

2-(3-oxopiperazin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3.ClH/c9-5-3-8(2-1-7-5)4-6(10)11;/h1-4H2,(H,7,9)(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMCZQKUXZUAFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060053-75-8 | |

| Record name | 2-(3-oxopiperazin-1-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride typically involves the reaction of piperazine derivatives with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反应分析

2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C7H11ClN2O3

- Molecular Weight : 186.208 g/mol

- Structural Features : The compound features a piperazine ring, which is a common motif in many pharmaceuticals, enhancing its relevance in drug design.

Pharmaceutical Research Applications

-

Enzyme Inhibition :

- 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride has been investigated for its potential as an enzyme inhibitor. Enzymes are crucial for various biological processes, and inhibiting specific enzymes can provide insights into their functions and therapeutic targets. Preliminary studies suggest that this compound may inhibit enzymes involved in neurotransmitter signaling and metabolic pathways, although further research is needed to elucidate its mechanisms of action .

-

Drug Development Scaffold :

- The compound is being explored as a scaffold for developing new drugs. The piperazine structure allows for modifications that can lead to the creation of novel therapeutic agents with improved efficacy and safety profiles . This application is particularly relevant in the context of designing medications targeting neurological disorders or metabolic diseases.

-

Biological Activity Studies :

- Research indicates that this compound exhibits various biological activities, including anti-inflammatory and analgesic effects. Its derivatives are being synthesized to explore these activities further, potentially leading to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with lower toxicity .

Case Study 1: Enzyme Inhibition

A study examined the inhibitory effects of this compound on specific enzymes involved in neurotransmitter signaling. The results indicated that the compound could modulate these pathways, suggesting its potential as a therapeutic agent in treating neurological conditions.

Case Study 2: Drug Development

In another research effort, scientists utilized the piperazine scaffold of this compound to synthesize a series of derivatives aimed at enhancing anti-inflammatory properties. These derivatives underwent rigorous testing for their biological efficacy, leading to promising results that support further exploration in drug development .

The biological activities attributed to this compound include:

- Anti-inflammatory Effects : Potential applications in treating inflammatory diseases.

- Analgesic Properties : Investigated for pain management therapies.

- Neurotransmitter Modulation : Possible roles in neurological disorder treatments.

作用机制

The mechanism of action of 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table compares 2-(3-oxopiperazin-1-yl)acetic acid hydrochloride with structurally related compounds:

*Calculated based on molecular formula.

生物活性

2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride (CAS No. 2060053-75-8) is a compound featuring a piperazine ring and an acetic acid moiety. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activities, mechanisms, and potential applications of this compound based on current research findings.

- Molecular Formula : C₈H₁₀ClN₃O₃

- Molecular Weight : 186.208 g/mol

- Structure : The compound contains a piperazine ring, which is a common structural motif in many therapeutic agents.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies suggest that it inhibits the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

2. Enzyme Inhibition

Studies have shown that this compound may act as an enzyme inhibitor, particularly affecting enzymes involved in neurotransmitter signaling and metabolic pathways. This property suggests potential therapeutic applications in neurological disorders.

3. Anti-inflammatory Effects

Preliminary research indicates that derivatives of this compound exhibit anti-inflammatory properties. For instance, related compounds have been synthesized and tested for their ability to reduce inflammation in animal models, showing promise for treating inflammatory diseases .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, its role as an enzyme inhibitor suggests that it may modulate key biochemical pathways involved in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A study published in Molecules reported that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations.

- Enzyme Inhibition Study : Research indicated that the compound could inhibit specific enzymes linked to neurotransmitter metabolism, potentially leading to new treatments for conditions like depression and anxiety.

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(2-Oxopiperazin-1-yl)acetic acid hydrochloride | C₈H₉ClN₂O₃ | Similar piperazine structure; different substituents |

| 2-(4-Methyl-3-oxopiperazin-1-yl)acetic Acid HCl | C₉H₁₁ClN₂O₃ | Methyl substitution at the fourth position |

| 2-(3-Oxo-piperazin-2-yl)-acetic acid | C₈H₉N₂O₃ | Variation in the position of the oxo group |

Uniqueness and Versatility

The unique arrangement of functional groups in this compound allows for versatile applications in synthetic chemistry and drug design. Its dual functionality as both an amine and a carboxylic acid enhances its potential as a scaffold for developing novel therapeutic agents.

常见问题

Q. What are the standard synthetic routes for 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the piperazine ring. A common approach includes:

Condensation : Reacting glycine derivatives with 3-oxopiperazine precursors under acidic conditions (e.g., HCl) to form the core structure .

Purification : Using column chromatography or recrystallization to isolate intermediates.

Final Salt Formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Optimization : Reaction parameters (temperature: 60–80°C, pH: 3–5) are controlled to maximize yield (typically 70–85%) and minimize side products. Real-time monitoring via HPLC ensures intermediate stability .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Key analytical techniques include:

- NMR Spectroscopy : - and -NMR to verify proton environments and carbon backbone (e.g., δ 3.5–4.0 ppm for piperazine protons, δ 170–175 ppm for carbonyl carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 195.64) .

- Elemental Analysis : Matching experimental and theoretical C, H, N, and Cl content (±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles (respiratory irritant, H335) .

- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can computational methods improve reaction design for derivatives of this compound?

- Methodological Answer :

- Reaction Path Modeling : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing reaction datasets (e.g., solvent effects, catalysts) to optimize conditions for novel derivatives. For example, ICReDD’s feedback loop integrates experimental data with computational predictions to refine yields .

Q. What strategies address stability challenges in aqueous and non-aqueous solutions?

- Methodological Answer :

- pH Stability Studies : Monitor degradation via UV-Vis spectroscopy across pH 2–10. The compound is most stable at pH 4–6 (hydrolysis half-life >48 hours) .

- Lyophilization : Freeze-drying the hydrochloride salt improves long-term storage stability (≤−20°C, argon atmosphere) .

Q. How are spectral data discrepancies resolved during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or Gaussian). For example, discrepancies in piperazine ring protons may indicate tautomerism or solvent effects .

- X-ray Crystallography : Resolve ambiguous configurations (e.g., chair vs. boat conformations of the piperazine ring) .

Q. What methodologies are used for impurity profiling in batch synthesis?

- Methodological Answer :

- HPLC-DAD/MS : Detect and quantify impurities at 0.1% threshold (e.g., unreacted intermediates, oxidation byproducts) .

- Forced Degradation : Expose the compound to heat (80°C), light (UV), and humidity (75% RH) to identify degradation pathways. Use QbD principles to establish control limits .

Q. How is the compound evaluated for biological activity in target-based assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。